Sodium phenoxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium phenoxyacetate is an organic compound with the molecular formula C8H7NaO3. It is the sodium salt of phenoxyacetic acid and appears as a white to light yellow crystalline powder. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium phenoxyacetate can be synthesized through the reaction of phenol with sodium chloroacetate. The general procedure involves dissolving phenol in water and adding sodium chloroacetate. The mixture is then heated and stirred at reflux for several hours. After cooling, the pH is adjusted to acidic conditions using hydrochloric acid, and the product is filtered and recrystallized from ethanol to obtain pure this compound .
Industrial Production Methods: In industrial settings, this compound is produced by reacting phenol with chloroacetic acid in the presence of sodium hydroxide. The reaction is carried out under controlled heating conditions to ensure complete conversion. The resulting product is then purified through crystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions: Sodium phenoxyacetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the phenoxy group is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form phenoxyacetic acid derivatives.
Reduction Reactions: It can be reduced to form phenoxyethanol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and strong bases like sodium hydroxide.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Phenoxyalkanes or phenoxyalkenes.
Oxidation Reactions: Phenoxyacetic acid derivatives.
Reduction Reactions: Phenoxyethanol derivatives.
Scientific Research Applications
Sodium phenoxyacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including herbicides and plant growth regulators.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is used in the preparation of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium phenoxyacetate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a plant growth regulator by mimicking the action of natural auxins. It binds to auxin receptors, triggering a cascade of cellular responses that promote cell elongation and division. In pharmaceutical applications, it can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Sodium phenoxyacetate can be compared with other similar compounds such as:
Phenoxyacetic Acid: The parent compound, which is less soluble in water compared to its sodium salt.
Sodium Benzoate: Another sodium salt with similar solubility but different chemical properties and applications.
Sodium 4-Chlorophenoxyacetate: A derivative with a chlorine substituent, used as a herbicide.
Uniqueness: this compound is unique due to its balanced solubility, reactivity, and versatility in various applications. Its ability to act as a precursor for a wide range of chemical reactions and its role in both agricultural and pharmaceutical industries highlight its importance .
Properties
CAS No. |
3598-16-1 |
---|---|
Molecular Formula |
C8H8NaO3 |
Molecular Weight |
175.14 g/mol |
IUPAC Name |
sodium;2-phenoxyacetate |
InChI |
InChI=1S/C8H8O3.Na/c9-8(10)6-11-7-4-2-1-3-5-7;/h1-5H,6H2,(H,9,10); |
InChI Key |
WBNLQFBTBJUTOG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC(=O)[O-].[Na+] |
Isomeric SMILES |
C1=CC=C(C=C1)OCC(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)O.[Na] |
Key on ui other cas no. |
3598-16-1 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of sodium phenoxyacetate hemihydrate?
A1: this compound hemihydrate crystallizes in the monoclinic system with space group A2/a. [, ] Its unit cell dimensions are a = 6.22 Å, b = 34.7 Å, c = 7.88 Å, and γ = 102.0°. [, ] The structure consists of sodium ions coordinated to six oxygen atoms, forming distorted octahedra. [, ] Five of these oxygen atoms originate from four phenoxyacetate ions, while the sixth comes from a water molecule. [, ] This arrangement creates ribbons of NaO6 octahedra, with water molecules bridging half of the Na2O2 squares within the ribbon. []
Q2: How does the presence of the phenyl substituent influence the crystal structure of this compound hemihydrate?
A2: The phenyl substituents in this compound hemihydrate are positioned on the exterior of the NaO6 octahedra ribbons. [] This arrangement suggests that the bulky phenyl groups influence the packing of the ionic ribbons within the crystal lattice.
Q3: Has this compound been investigated for potential plant growth regulating properties?
A3: Yes, research has explored the biological activity of this compound and related compounds in the context of plant growth regulation. [, ] Studies have shown that this compound can influence the growth of plant seedlings, and its effects may involve interactions with plant metabolic pathways. [, ]
Q4: Are there any known photochemical reactions involving this compound?
A4: Yes, irradiation of this compound with UV light can lead to the formation of photoproducts. [] Specifically, two isomeric phenyl acetic acid derivatives have been identified as photoproducts. [] This photochemical reactivity has implications for the stability and potential applications of this compound in contexts where light exposure is a factor.
Q5: What are the potential applications of this compound in agricultural settings?
A5: this compound is a key component in formulations designed for agricultural applications. [] Specifically, it is incorporated into microbial bactericides alongside other active ingredients like Bacillus species, validamycin, and nitrophenosodium. [] This suggests a role in disease control and potentially plant growth promotion within agricultural systems.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.